N-(4-Aminopyridin-2-yl)acetamide

Description

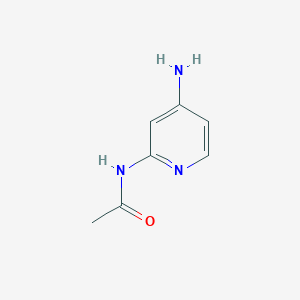

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLUCZOWEKZFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512522 | |

| Record name | N-(4-Aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-39-9 | |

| Record name | N-(4-Aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of N 4 Aminopyridin 2 Yl Acetamide

De Novo Synthetic Routes to the N-(4-Aminopyridin-2-yl)acetamide Core

The fundamental structure of this compound can be assembled through several synthetic pathways. A common and direct approach involves the acetylation of 2,4-diaminopyridine. While specific literature for the direct synthesis of this compound is not abundant in the provided results, analogous reactions provide a clear blueprint. For instance, the acetylation of 2-amino-4-methylpyridine (B118599) with acetic anhydride (B1165640) yields N-(4-methyl-pyridin-2-yl)-acetamide in high yield. This suggests that a similar reaction with 2,4-diaminopyridine would selectively acetylate one of the amino groups, likely the more nucleophilic 2-amino group, to form the desired product.

Another strategy involves the reduction of a nitro-group precursor. For example, the synthesis of N-(4-aminophenyl)acetamide is achieved through the reduction of N-(4-nitrophenyl)acetamide using catalysts like iron or zinc in the presence of an acid. researchgate.netresearchgate.net This method, known as the Bechamp reduction, could be adapted to the pyridine (B92270) series, starting from a suitably substituted nitropyridine. researchgate.net A plausible route would be the nitration of 2-acetamidopyridine (B118701) to introduce a nitro group at the 4-position, followed by reduction.

A multi-step synthesis starting from pyridine-N-oxide offers another viable pathway. The synthesis of 4-aminopyridine (B3432731) can be achieved by reducing 4-nitropyridine-N-oxide with iron and acetic acid. semanticscholar.org The resulting 4-aminopyridine can then be acetylated to yield 4-acetylaminopyridine. semanticscholar.org To obtain the target molecule, one would need to introduce an amino group at the 2-position prior to the final acetylation step.

Diversification and Derivatization Methodologies

Once the this compound core is synthesized, its structure can be modified to explore structure-activity relationships for various applications.

Structural Modifications of the Pyridine Heterocycle

Modifications to the pyridine ring can be achieved through various reactions. The introduction of substituents on the pyridine ring can alter the electronic properties and steric profile of the molecule. For instance, N-amination of pyridine derivatives using reagents like mesitylsulfonyl hydroxylamine (B1172632) (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) can lead to the formation of N-aminopyridinium salts, which can then undergo further transformations. nih.gov

Chemical Transformations at the Acetamide (B32628) Functionality

The acetamide group offers several avenues for chemical transformation. Hydrolysis of the acetamide can regenerate the amino group, allowing for the introduction of different acyl groups. This can be achieved under acidic or basic conditions. Alternatively, the amide bond can be formed through various coupling reactions. For example, the reaction of 2-aminopyridine (B139424) with carboxylic acids or their activated derivatives (like acid chlorides) is a common method for synthesizing N-(pyridin-2-yl)amides. researchgate.net

Synthetic Approaches for N-(4-Aminopyridin-2-yl)amide Derivatives

A variety of N-(4-aminopyridin-2-yl)amide derivatives have been synthesized and studied, particularly as potential B-Raf(V600E) inhibitors. nih.gov These syntheses often involve coupling the 4-amino-2-acylaminopyridine core with different carboxylic acids. Solid-phase synthesis has also been employed for the preparation of N-(pyrimidin-2-yl)amino acid amides, a related class of compounds. This technique involves immobilizing an amino acid on a resin, followed by reaction with a heterocyclic component and subsequent cleavage from the solid support.

Advanced Synthetic Techniques and Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally friendly methods.

Advanced Synthetic Techniques:

Metal-Organic Frameworks (MOFs) as Catalysts: A bimetallic MOF, Fe2Ni-BDC, has been shown to be an efficient catalyst for the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine and trans-β-nitrostyrene. mdpi.com This method offers good yields and the catalyst can be recycled. mdpi.com

Solid-Phase Synthesis: As mentioned earlier, solid-phase synthesis provides a powerful tool for the rapid generation of libraries of amide derivatives, facilitating the exploration of structure-activity relationships.

Donor-Acceptor Coordination: Polymeric micelles with high drug loading have been prepared by utilizing donor-acceptor coordination between a phenylboronic acid-containing polymer and drugs with electron-donating groups. illinois.edu This principle could potentially be applied to formulate this compound derivatives.

Green Chemistry Principles:

Solvent-Free Reactions: The "El-Saghier reaction" describes a green, one-pot synthesis of imidazolidin-4-ones under neat conditions, avoiding the use of hazardous solvents. nih.gov Similar solvent-free approaches could be explored for the synthesis of this compound and its derivatives.

Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents and catalysts with more environmentally benign alternatives. mdpi.com For example, water has been investigated as a solvent for some amidation reactions. researchgate.net

Catalyst-Free Reactions: In some cases, amide formation can be achieved without a catalyst, for instance, by using aqueous hydrogen peroxide as an oxidant in water. researchgate.net

Spectroscopic and Spectrometric Characterization of Synthesized Compounds

The characterization of newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR and 13C NMR are standard techniques. For example, in the characterization of N-(pyrimidin-2-yl)glycine amide, the 1H NMR spectrum showed distinct signals for the pyrimidine (B1678525) and amide protons. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. In the analysis of N-(4-aminophenyl)acetamide, the mass spectrum showed a molecular ion peak at m/z = 151.1 (M+1). researchgate.net |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. Characteristic peaks for N-H, C=O, and aromatic C-H bonds would be expected for this compound. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. |

| X-ray Crystallography | Can determine the precise three-dimensional structure of a crystalline compound, including bond lengths and angles. This technique was used to determine the structure of a thiosemicarbazone ligand derived from a pyridine derivative. mdpi.com |

Computational methods, such as Density Functional Theory (DFT), are also used to predict and interpret spectroscopic data. researchgate.net

Structure Activity Relationship Sar Investigations and Molecular Design

Impact of Substituent Variations on Potency and Selectivity

Detailed structure-activity relationship (SAR) studies on derivatives of the N-(4-aminopyridin-2-yl)acetamide scaffold have demonstrated that modifications to the molecule can significantly influence its potency and selectivity. nih.govresearchgate.net

In the context of B-Raf(V600E) inhibitors, variations in the amide portion of the molecule have led to the development of compounds with potent enzymatic activity and good selectivity over wild-type B-Raf (B-Raf(WT)). nih.gov For instance, the introduction of different aryl and heteroaryl groups attached to the amide carbonyl has been systematically explored. One of the most promising compounds from these studies, designated as 4l , exhibited a potent IC50 value of 38 nM against B-raf(V600E) and also showed strong antiproliferative effects on cancer cell lines like colo205 and HT29. nih.govresearchgate.net This highlights that the nature of the substituent on the amide is a primary determinant of inhibitory power.

Studies on other 2-aminopyridine-based scaffolds, while not identical, provide analogous insights into the importance of substitution on the pyridine (B92270) ring itself. For example, in a series of neuronal nitric oxide synthase inhibitors, a methyl group at the 4-position of the 2-aminopyridine (B139424) head was found to be optimal. nih.gov This was attributed to favorable hydrophobic interactions with specific amino acid residues (Phe584 and Val567) in the enzyme's active site. nih.gov Replacing this methyl group with a hydrogen atom led to a significant drop in potency, while a more electron-donating methoxy (B1213986) group also decreased potency. nih.gov This suggests that both steric and electronic factors of substituents on the pyridine ring play a crucial role in target engagement.

Table 1: Activity of a Promising N-(4-Aminopyridin-2-yl)amide Derivative

| Compound | Target | Activity (IC50) | Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|---|---|

| 4l | B-raf(V600E) | 38 nM nih.govresearchgate.net | colo205 | 0.136 µM nih.govresearchgate.net |

| HT29 | 0.094 µM nih.govresearchgate.net |

Ligand Efficiency and Drug Likeness Considerations in this compound Scaffold Optimization

Quantitative structure-activity relationship (QSAR) studies on related aminopyridine carboxamide inhibitors have highlighted the importance of physicochemical descriptors in predicting biological activity. Properties such as the octanol-water partition coefficient (logP), dipole moment, and molecular shape have been shown to play a significant role in the inhibition of protein targets like JNK-2 by this class of compounds. Optimizing the this compound scaffold involves a careful balance of increasing potency while maintaining favorable properties like appropriate lipophilicity (logP) and molecular weight to ensure good ligand efficiency and a promising drug-like profile.

Rational Design Principles for Enhanced Biological Profiles

The rational design of this compound derivatives employs several key principles to enhance their biological profiles.

Scaffold-Based Design : A primary strategy involves using the structure of a known inhibitor as a template. The design of N-(4-aminopyridin-2-yl)amide derivatives as B-Raf(V600E) inhibitors was explicitly based on the pan-Raf inhibitor TAK-632, ensuring that the new compounds retained the essential binding elements. nih.govresearchgate.net

Structure-Guided Optimization : By understanding the SAR, modifications are made to specific parts of the molecule to improve desired characteristics. For instance, functionalizing the amide portion of the scaffold is a key strategy to enhance potency and selectivity against the target kinase. nih.gov Similarly, as seen in related scaffolds, targeted substitutions on the pyridine ring can be used to exploit specific hydrophobic or polar pockets within the enzyme's active site to boost affinity and selectivity. nih.gov

Improving Selectivity : A major goal of rational design is to maximize activity against the intended target while minimizing effects on other related proteins. For the N-(4-aminopyridin-2-yl)amide series, a key success was achieving good selectivity for the B-Raf(V600E) mutant over the wild-type enzyme, which is critical for reducing potential side effects. nih.govresearchgate.net

Pharmacophore Hybridization : In some strategies, elements from different pharmacophores are combined to create dual-action inhibitors. This approach has been used to design molecules that can inhibit both BRAF and other targets like HDACs, potentially offering a way to overcome drug resistance. researchgate.net

By applying these principles, the this compound scaffold can be systematically optimized from a starting hit into a lead compound with a potent and selective biological profile suitable for further development. nih.govnih.gov

Mechanistic Elucidation of N 4 Aminopyridin 2 Yl Acetamide Bioactivity

Molecular Target Identification and Validation Strategies

The primary molecular target of N-(4-Aminopyridin-2-yl)acetamide derivatives has been identified as the B-Raf kinase, specifically the V600E mutant form. nih.gov The B-Raf(V600E) mutation is a well-established driver in a variety of human cancers, making it a critical target for therapeutic intervention. nih.gov

The validation of B-Raf(V600E) as the molecular target for this class of compounds is primarily derived from their potent and selective inhibitory activity demonstrated in enzymatic assays. A series of N-(4-Aminopyridin-2-yl)amide derivatives, designed based on the structure of a known pan-Raf inhibitor, TAK-632, displayed significant enzymatic activity against B-Raf(V600E). nih.gov This targeted activity provides strong evidence that the bioactivity of these compounds is mediated through the inhibition of this specific kinase.

Further validation comes from cellular assays, where these compounds have shown potent anti-proliferative effects in cancer cell lines known to harbor the B-Raf(V600E) mutation. nih.gov For instance, a lead compound from this series, compound 4l , exhibited potent inhibitory activity against B-Raf(V600E) and demonstrated significant anti-proliferative activity against the colo205 and HT29 human colon cancer cell lines, both of which carry the B-Raf(V600E) mutation. nih.govresearchgate.net The selectivity of these compounds for the mutant B-Raf over the wild-type (WT) form in both enzymatic and cellular assays further solidifies B-Raf(V600E) as the key molecular target. nih.gov

Table 1: Inhibitory Activity of Compound 4l

| Target/Cell Line | IC50 Value |

|---|---|

| B-Raf(V600E) | 38 nM |

| colo205 (B-Raf(V600E)) | 0.136 µM |

Characterization of Ligand-Target Interactions

The interaction between this compound derivatives and the B-Raf(V600E) kinase active site is crucial for their inhibitory function. While specific molecular docking studies for this compound are not extensively detailed in the provided literature, the design of these compounds based on the pan-Raf inhibitor TAK-632 suggests a similar binding mode. nih.govucsd.edu Generally, inhibitors of this nature bind within the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets. nih.gov

Structure-activity relationship (SAR) studies of the N-(4-Aminopyridin-2-yl)amide series have been conducted to optimize their inhibitory potency and selectivity. nih.gov These studies involve systematic modifications of the chemical structure to identify key functional groups and structural motifs that enhance the binding affinity for B-Raf(V600E). The potent activity of compounds like 4l underscores the success of these optimization efforts in achieving effective ligand-target engagement. nih.gov The selectivity for B-Raf(V600E) over B-Raf(WT) indicates that the structural modifications likely exploit conformational differences between the mutant and wild-type kinases. nih.gov

Elucidation of Downstream Signaling Pathways and Cellular Responses

The B-Raf(V600E) mutation leads to the constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which includes MEK and ERK as key downstream effectors. nih.gov This aberrant signaling drives uncontrolled cell proliferation and survival, hallmark characteristics of cancer. nih.gov By inhibiting B-Raf(V600E), this compound derivatives are expected to block this downstream signaling cascade.

The primary cellular response to the inhibition of the B-Raf(V600E) pathway is the suppression of cell proliferation. nih.gov This has been demonstrated by the anti-proliferative activity of N-(4-Aminopyridin-2-yl)amide derivatives in B-Raf(V600E)-mutant cancer cell lines such as colo205 and HT29. nih.gov The observed IC50 values in the sub-micromolar range for the lead compound 4l highlight its efficacy in halting the growth of these cancer cells. nih.gov

Beyond proliferation, inhibition of the MAPK pathway can induce other cellular responses, including apoptosis (programmed cell death) and cell cycle arrest. While specific studies on this compound's effects on these processes are not detailed, these are common outcomes of effective B-Raf(V600E) inhibition. For instance, in thyroid cancer cells with the B-Raf(V600E) mutation, inhibition of the kinase has been shown to affect mitochondrial function and promote cell death. c4therapeutics.com

Investigation of Resistance Mechanisms

A significant challenge in the clinical use of B-Raf inhibitors is the development of therapeutic resistance. While no specific resistance mechanisms have been investigated for this compound, the mechanisms observed with other B-Raf inhibitors are likely to be relevant. Acquired resistance to B-Raf inhibitors often involves the reactivation of the MAPK pathway through various genetic and non-genetic alterations. researchgate.netnih.gov

Common mechanisms of resistance to B-Raf inhibitors include:

Secondary mutations: Mutations in downstream components of the MAPK pathway, such as MEK1, can render the pathway insensitive to B-Raf inhibition. researchgate.net

Upregulation of bypass tracks: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the B-Raf pathway. This can involve the upregulation of receptor tyrosine kinases (RTKs) or other signaling molecules.

Gene amplification: Amplification of the B-Raf(V600E) gene itself can lead to increased levels of the target protein, overwhelming the inhibitory capacity of the drug. researchgate.net

BRAF splice variants: The expression of alternative splice variants of B-Raf can lead to the formation of drug-resistant dimers. nih.gov

The development of next-generation B-Raf inhibitors aims to overcome these resistance mechanisms. Some newer inhibitors, termed "paradox breakers," are designed to avoid the paradoxical activation of the MAPK pathway that can occur with first-generation inhibitors and may have activity against some resistant forms of B-Raf. fore.bio Understanding these potential resistance pathways is crucial for the future clinical development and application of this compound and its derivatives.

Computational Chemistry and in Silico Approaches for N 4 Aminopyridin 2 Yl Acetamide Research

Quantum Mechanical Studies (e.g., DFT Calculations, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum mechanical studies are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions with biological macromolecules.

Density Functional Theory (DFT) Calculations: DFT is a powerful computational method used to investigate the electronic structure of molecules. For compounds similar to N-(4-Aminopyridin-2-yl)acetamide, DFT calculations can be employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.net For instance, in studies of other acetamide (B32628) derivatives, DFT has been used to determine structural properties and analyze vibrational spectra. nih.gov These theoretical calculations provide a detailed understanding of the molecule's conformation and stability.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov In related acetamide compounds, a small HOMO-LUMO energy gap has been shown to correlate with chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for identifying the electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions, including those with biological targets. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the acetamide group and the nitrogen of the pyridine (B92270) ring, highlighting these as potential hydrogen bond acceptors.

Table 1: Illustrative Quantum Mechanical Data for Acetamide/Pyridine Derivatives from Literature

| Compound Class | Computational Method | Key Findings | Reference |

| N-chlorophenyl based acetamide | DFT | Provided insights into molecular behavior, vibrational frequencies, and energetic parameters. | nih.gov |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | DFT/HF | A small HOMO-LUMO gap indicated chemical reactivity. MEP analysis identified reactive sites. | nih.gov |

| 4-Phenylpyrimidine | DFT | The most stable conformer was determined through conformational analysis. | researchgate.net |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a specific protein target and the stability of that interaction over time.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. edgccjournal.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. For example, derivatives of 4-aminopyridine (B3432731) have been studied using molecular docking to predict their binding modes within the active sites of enzymes like acetylcholinesterase. rsc.org Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. rsc.org These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. MD simulations can be used to assess the stability of the predicted binding mode and to calculate the binding free energy, offering a more accurate estimation of the binding affinity. rsc.org

Table 2: Examples of Molecular Docking and Dynamics Simulation Applications

| Compound/Scaffold | Target | Simulation Type | Key Insights | Reference |

| 4-Aminopyridine semicarbazones | Acetylcholinesterase | Docking & MD | Predicted binding modes and confirmed consensual interaction with the active site. | rsc.org |

| N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide | GABAA and AMPA receptors | Docking | Estimated high affinity for the binding sites of the receptors. | edgccjournal.org |

| 2-amino-4,6-diarylpyrimidines | ABL1 tyrosine kinase | Docking & MD | Identified stable hydrogen bonds and π–π linkages with crucial residues in the active site. | rsc.org |

Virtual Screening and Lead Optimization Strategies

Virtual screening and lead optimization are critical stages in the drug discovery pipeline that leverage computational power to identify and refine promising drug candidates.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a specific biological target to identify those that are most likely to bind to it. researchgate.net Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock a multitude of compounds and rank them based on their predicted binding affinity. mdpi.com For a compound like this compound, a virtual screening campaign could be initiated to find derivatives with improved activity against a particular target. For instance, virtual screening has been successfully used to explore imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis. nih.gov

Lead Optimization: Once a "hit" compound is identified through virtual screening or high-throughput screening, the process of lead optimization begins. This involves the iterative design and synthesis of analogs to improve properties such as potency, selectivity, and pharmacokinetic profile. biobide.com Structure-based drug design, guided by molecular docking and other computational tools, plays a crucial role in this process. nih.gov For example, lead optimization of a 4-aminopyridine benzamide (B126) scaffold led to the identification of potent and selective TYK2 inhibitors. nih.gov

Predictive Modeling of Biological Activity and Pharmacological Properties

Predictive modeling encompasses a range of in silico methods designed to forecast the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For aminopyridine-based compounds, QSAR studies have been employed to build models for predicting their inhibitory activity against protein kinases like JNK. ijpsonline.com

Predictive Modeling of ADMET Properties: A significant cause of failure in drug development is poor pharmacokinetic properties. vichemchemie.com Computational tools that can predict ADMET properties early in the discovery process are therefore highly valuable. numberanalytics.com Various online platforms and software are available that can predict a wide range of properties, including aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. scbdd.comnih.gov These predictions help in prioritizing compounds for further experimental testing and in designing molecules with more favorable drug-like properties. researchgate.net

Advanced Applications and Future Perspectives of N 4 Aminopyridin 2 Yl Acetamide in Research

Development of N-(4-Aminopyridin-2-yl)acetamide as Chemical Probes for Biological Systems

The utility of a chemical compound as a probe for biological systems lies in its ability to selectively interact with a specific biological target, thereby helping to elucidate the target's function. This compound derivatives have shown promise in this regard, particularly as inhibitors of specific enzymes.

Research has focused on designing a series of N-(4-aminopyridin-2-yl)amide derivatives as potent and selective inhibitors of the B-Raf(V600E) kinase. nih.gov The B-Raf(V600E) mutation is a known driver in several human cancers. By acting as selective inhibitors, these compounds can serve as chemical probes to study the downstream effects of B-Raf(V600E) signaling pathways in cancer cells. One of the most promising compounds from this research, compound 4l, demonstrated a potent inhibitory activity with an IC50 value of 38 nM for B-Raf(V600E). nih.gov This level of potency and selectivity is crucial for a chemical probe, as it minimizes off-target effects that could confound experimental results.

The development of such specific inhibitors allows researchers to dissect the intricate cellular processes regulated by the target enzyme. For instance, by inhibiting B-Raf(V600E) with a derivative of this compound, scientists can study the subsequent changes in cell proliferation, survival, and other cancer-related phenotypes.

| Compound Derivative | Target | IC50 | Application as Chemical Probe |

| Compound 4l (an N-(4-aminopyridin-2-yl)amide derivative) | B-Raf(V600E) | 38 nM | Studying the effects of selective B-Raf(V600E) inhibition on cancer cell signaling pathways. nih.gov |

Integration into Combinatorial Therapeutic Modalities

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents, a strategy known as combinatorial therapy. The unique mechanisms of action of this compound derivatives make them interesting candidates for such approaches.

The investigation of a structurally related compound, N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide, has revealed its ability to induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in cancer cells. This dual mechanism is significant because some cancer cells can become resistant to apoptosis. By inducing an alternative cell death pathway, such compounds could be combined with conventional chemotherapeutics that primarily trigger apoptosis, potentially overcoming drug resistance.

Furthermore, as inhibitors of the B-Raf(V600E) kinase, derivatives of this compound are prime candidates for combination therapies in melanoma and other cancers. nih.gov B-Raf inhibitors are often used in combination with MEK inhibitors to achieve a more potent and durable anti-cancer effect and to delay the onset of resistance. The selectivity of the N-(4-aminopyridin-2-yl)amide derivatives for B-Raf(V600E) over the wild-type (WT) form is a key feature that could lead to more effective and less toxic combination regimens. nih.gov

| Therapeutic Strategy | Rationale | Potential Combination Agents |

| Dual induction of apoptosis and autophagy | Overcoming resistance to apoptosis-inducing drugs. | Conventional chemotherapeutics |

| Selective B-Raf(V600E) inhibition | Achieving synergistic anti-cancer effects and delaying resistance. | MEK inhibitors |

Exploration in Neglected Diseases and Emerging Pathogens

The aminopyridine scaffold, the core of this compound, is a privileged structure in medicinal chemistry and has been explored for its potential against a range of pathogens, including those responsible for neglected tropical diseases.

One area of significant research is the development of 4-aminopyridyl-based inhibitors targeting the sterol 14-demethylase enzyme (CYP51) of Trypanosoma cruzi, the parasite that causes Chagas disease. CYP51 is essential for the synthesis of sterols that are vital components of the parasite's cell membrane. A preliminary screening identified N-(4-pyridyl)-formamide as a promising inhibitor of CYP51. This has spurred the design and synthesis of more potent 4-aminopyridine (B3432731) derivatives as potential anti-Chagas agents.

The aminopyridine structure has also been investigated in the search for new treatments for Leishmaniasis, another neglected tropical disease. Research into aminothiazoles and 2-aminopyridine (B139424) derivatives has shown promising activity against Leishmania species. While not directly involving this compound, this research highlights the potential of the broader aminopyridine class of compounds in combating these diseases.

| Disease | Pathogen | Drug Target | Relevant Aminopyridine-based Compounds |

| Chagas Disease | Trypanosoma cruzi | Sterol 14-demethylase (CYP51) | 4-aminopyridyl-based inhibitors, N-(4-pyridyl)-formamide |

| Leishmaniasis | Leishmania spp. | Not specified | Aminothiazole and 2-aminopyridine derivatives |

Innovative Delivery Strategies and Formulation Considerations

The successful translation of a promising chemical compound into a therapeutic agent often hinges on the development of effective drug delivery and formulation strategies. For this compound, specific research into innovative delivery systems is not extensively documented in publicly available literature.

However, based on the characteristics of similar molecules, such as kinase inhibitors which are often poorly soluble in water, several general formulation strategies could be considered to enhance the bioavailability and therapeutic efficacy of this compound and its derivatives. These strategies aim to improve the solubility and dissolution rate of the compound.

Potential formulation approaches for compounds with low aqueous solubility include:

Cocrystals: Forming a crystalline structure of the active compound with a benign co-former molecule can significantly improve solubility and dissolution.

Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid with enhanced solubility.

Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to faster dissolution.

Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable version that is converted into the active form in the body.

While these are established methods for improving drug delivery, their specific application to this compound would require dedicated research and development.

Q & A

Q. What are the established synthetic routes for N-(4-Aminopyridin-2-yl)acetamide, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:

- Synthetic Routes :

A common approach involves the condensation of 4-aminopyridin-2-amine with acetylating agents (e.g., acetyl chloride or acetic anhydride) under controlled pH and temperature. For example, analogous acetamide derivatives are synthesized via nucleophilic acyl substitution, requiring anhydrous conditions and inert atmospheres to prevent side reactions .- Key Steps :

Dissolve 4-aminopyridin-2-amine in dry dichloromethane.

Add acetyl chloride dropwise at 0–5°C.

Stir for 12–24 hours under nitrogen.

Purify via recrystallization (ethanol/water mixtures) or column chromatography.

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR. For example, the acetyl group typically appears as a singlet at ~2.1 ppm (<sup>1</sup>H) and ~170 ppm (<sup>13</sup>C) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H9N3O: calc. 152.08).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

| Property | Value/Description | Source Analogy |

|---|---|---|

| Molecular Formula | C7H9N3O | |

| Molecular Weight | 151.17 g/mol | |

| Melting Point | ~155–162°C (predicted for analogous compounds) | |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) | |

| Stability | Sensitive to prolonged light exposure; store at 2–8°C in dark |

Q. Experimental Design Implications :

- Solvent Selection : Use DMSO for stock solutions in biological assays.

- Storage : Lyophilize for long-term stability.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction be optimized to determine the molecular structure of this compound, and what challenges arise in resolving its supramolecular interactions?

Methodological Answer :

-

Crystallization Optimization :

-

Data Collection :

- X-ray Source : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Resolution : Aim for data completeness >95% up to 0.8 Å resolution.

-

Challenges :

Q. Example Data from Analogous Structures :

| Bond | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| C=O | 1.22–1.24 | – | |

| N–C(acetyl) | 1.35–1.38 | 120–125 |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., spectroscopic or thermodynamic) for this compound?

Methodological Answer :

-

Case Study : DFT-predicted vs. experimental IR spectra discrepancies.

- Step 1 : Re-optimize computational parameters (e.g., B3LYP/6-311++G(d,p) basis set) .

- Step 2 : Compare experimental IR peaks (e.g., C=O stretch at ~1680 cm<sup>−1</sup>) with computed values. Adjust for anharmonicity using scaling factors (0.96–0.98) .

- Step 3 : Validate via solid-state NMR to assess crystal packing effects on vibrational modes .

-

Thermodynamic Data :

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer :

-

PPE Requirements :

- Nitrile gloves, lab coat, and safety goggles.

- Use fume hoods for weighing and synthesis .

-

First Aid :

- Inhalation : Move to fresh air; consult physician if respiratory irritation persists.

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for rashes .

-

Waste Disposal :

- Neutralize with 10% acetic acid before disposal in hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.